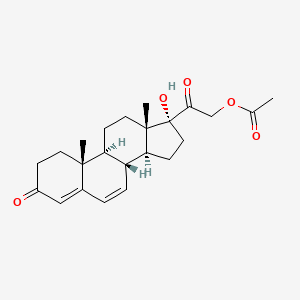
2-Hydroxy-4-methylpyridine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methylpyridine-d6 is a deuterated derivative of 2-Hydroxy-4-methylpyridine, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and molecular interactions due to the presence of deuterium atoms, which can be detected using various spectroscopic techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylpyridine-d6 can be synthesized through the deuteration of 2-Hydroxy-4-methylpyridine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents such as deuterium oxide (D2O) or deuterated acids. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-4-methylpyridine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics using spectroscopic techniques such as NMR and IR spectroscopy.
Biology: Employed in studies of enzyme-catalyzed reactions and metabolic pathways involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of deuterium atoms allows for detailed studies of these interactions using spectroscopic techniques. The compound can act as a ligand, binding to metal centers in catalytic systems or interacting with biological macromolecules such as proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methylpyridine: The non-deuterated form of the compound.
2-Amino-4-methylpyridine: A similar compound with an amino group instead of a hydroxyl group.
4-Methylpyridine: A simpler derivative lacking the hydroxyl group.
Uniqueness
2-Hydroxy-4-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic signatures. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and reaction pathways. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterpart, which can be advantageous in certain research applications.
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
3,5,6-trideuterio-4-(trideuteriomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |
Clé InChI |
YBDRFJXGJQULGH-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(NC(=O)C(=C1C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=CC(=O)NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


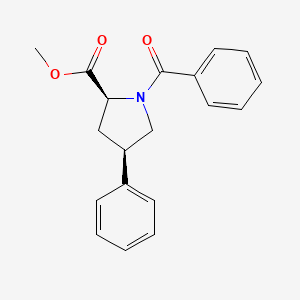
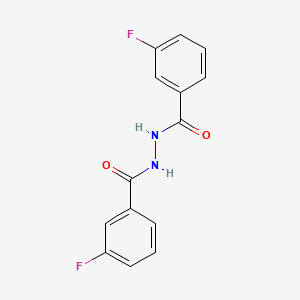


![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)

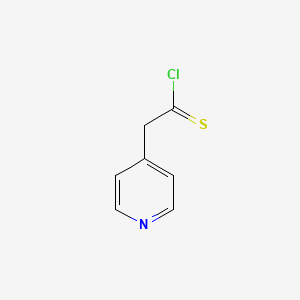
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
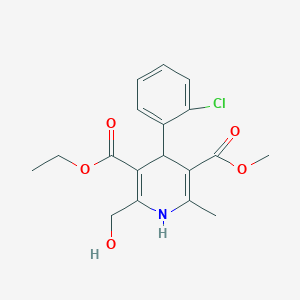
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)


![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
